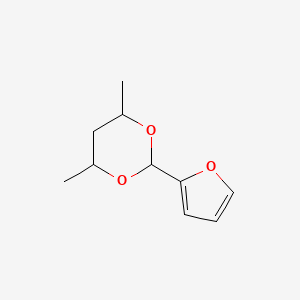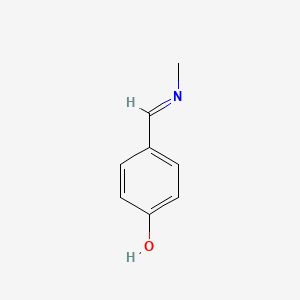
Phenol, p-(N-methylformimidoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Phenol, p-(N-methylformimidoyl)- can be achieved through several methods. One common approach involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous as it does not require high temperatures or the addition of strong acids or bases. Industrial production methods often involve nucleophilic aromatic substitution reactions, where phenol is reacted with appropriate reagents under controlled conditions .
化学反应分析
Phenol, p-(N-methylformimidoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phenolic group into quinones or other oxidized products.
Reduction: Reduction reactions can convert the N-methylformimidoyl group into corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted phenols and quinones .
科学研究应用
Phenol, p-(N-methylformimidoyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of phenolic resins and other industrial chemicals.
作用机制
The mechanism of action of Phenol, p-(N-methylformimidoyl)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting cell signaling pathways and gene expression. The compound’s antioxidant properties stem from its ability to scavenge free radicals and chelate metal ions . Additionally, it can inhibit enzymes such as cyclooxygenase-2 (COX-2) and modulate the activity of nuclear factor-kappa B (NF-kB), contributing to its anti-inflammatory effects .
相似化合物的比较
Phenol, p-(N-methylformimidoyl)- can be compared with other phenolic compounds such as:
Hydroxybenzene (Phenol): The basic structure of phenol without additional substituents.
4-Hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of the N-methylformimidoyl group.
4-Hydroxybenzoic acid: Contains a carboxyl group instead of the N-methylformimidoyl group.
The uniqueness of Phenol, p-(N-methylformimidoyl)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for specialized applications .
属性
CAS 编号 |
5766-74-5 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC 名称 |
4-(methyliminomethyl)phenol |
InChI |
InChI=1S/C8H9NO/c1-9-6-7-2-4-8(10)5-3-7/h2-6,10H,1H3 |
InChI 键 |
FWUVYASGCVKPPY-UHFFFAOYSA-N |
规范 SMILES |
CN=CC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14726699.png)
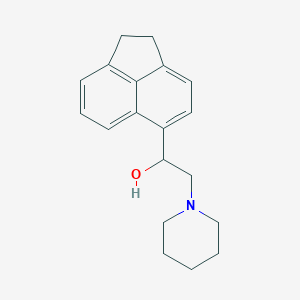
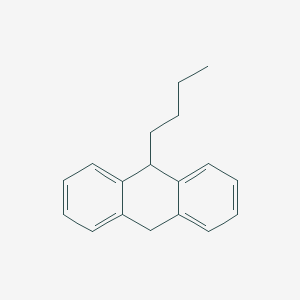
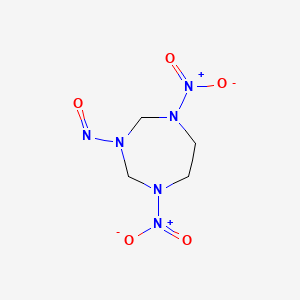

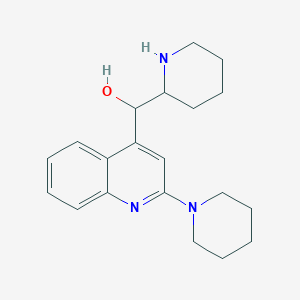


![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
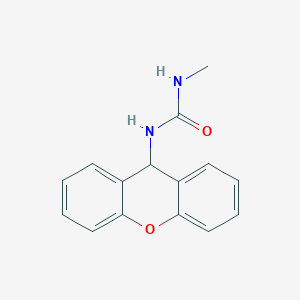
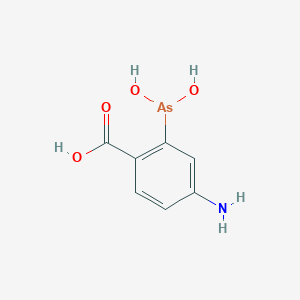
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
